N,N'-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide)
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Overview
Description
N,N’-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) is a complex organic compound characterized by its unique molecular structure, which includes phenylene and phenoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) typically involves the reaction of methylenebis(4,1-phenylene) with 2-phenoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N,N’-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenoxybenzamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(methylenebis(4,1-phenylene))bis(2-methylbenzamide)
- N,N’-(methylenebis(4,1-phenylene))bis(2-chlorobenzamide)
Uniqueness
N,N’-(methylenebis(4,1-phenylene))bis(2-phenoxybenzamide) is unique due to its phenoxybenzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-phenoxy-N-[4-[[4-[(2-phenoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30N2O4/c42-38(34-15-7-9-17-36(34)44-32-11-3-1-4-12-32)40-30-23-19-28(20-24-30)27-29-21-25-31(26-22-29)41-39(43)35-16-8-10-18-37(35)45-33-13-5-2-6-14-33/h1-26H,27H2,(H,40,42)(H,41,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXCGHEAMBCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5OC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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